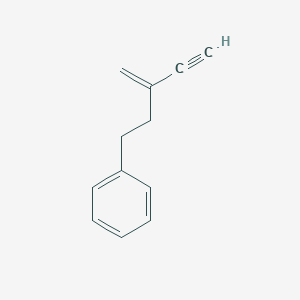
(3-Methylidenepent-4-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylidenepent-4-yn-1-yl)benzene is a chemical compound characterized by the presence of a benzene ring attached to a 3-methylidenepent-4-yn-1-yl group. This compound is of interest due to its unique structure, which combines an aromatic ring with an alkyne and an alkene group, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenepent-4-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and a suitable alkyne precursor.
Alkylation: The benzene ring is alkylated using a Friedel-Crafts alkylation reaction to introduce the alkyne group.
Methylidene Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts such as palladium or nickel to facilitate the alkylation and methylidene introduction steps.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylidenepent-4-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation Products: Epoxides, ketones.
Reduction Products: Alkanes.
Substitution Products: Halogenated derivatives.
Applications De Recherche Scientifique
(3-Methylidenepent-4-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methylidenepent-4-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The benzene ring provides stability and facilitates binding to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylidenepent-4-yn-1-yl)benzene: Unique due to the combination of alkyne, alkene, and aromatic groups.
Phenylacetylene: Contains an alkyne group attached to a benzene ring but lacks the methylidene group.
Styrene: Contains an alkene group attached to a benzene ring but lacks the alkyne group.
Uniqueness
This compound is unique because it combines the reactivity of both alkyne and alkene groups with the stability of an aromatic ring, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
820964-71-4 |
|---|---|
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-methylidenepent-4-ynylbenzene |
InChI |
InChI=1S/C12H12/c1-3-11(2)9-10-12-7-5-4-6-8-12/h1,4-8H,2,9-10H2 |
Clé InChI |
GJVYXJOVJHVVSI-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCC1=CC=CC=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
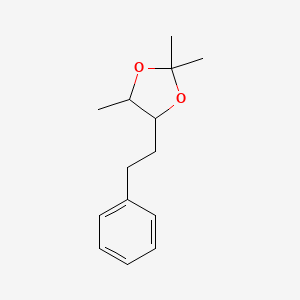
![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)
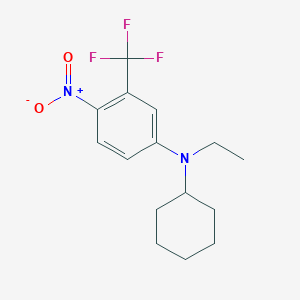
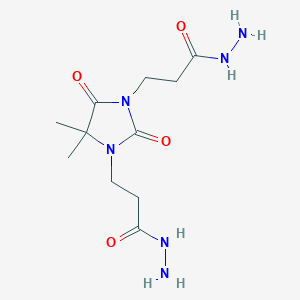
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
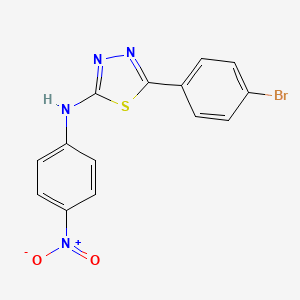
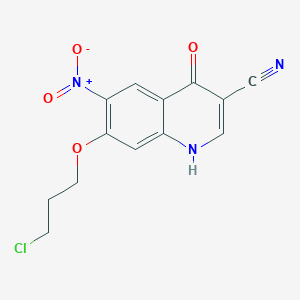
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
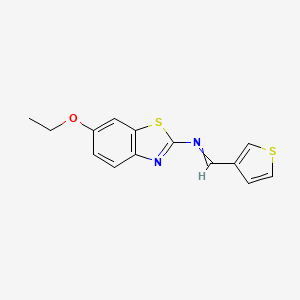
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
